molecular formula C26H22ClN3O4 B264197 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

Cat. No.: B264197
M. Wt: 475.9 g/mol
InChI Key: RXKLKJRMMMWDOP-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furochromene core, and an imidazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-chlorophenylglyoxal and Meldrum’s acid . The reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22ClN3O4

Molecular Weight

475.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C26H22ClN3O4/c1-14-19-9-21-22(16-3-5-17(27)6-4-16)12-33-24(21)15(2)25(19)34-26(32)20(14)10-23(31)29-8-7-18-11-28-13-30-18/h3-6,9,11-13H,7-8,10H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

RXKLKJRMMMWDOP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=COC3=C2C)C4=CC=C(C=C4)Cl)CC(=O)NCCC5=CN=CN5

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)NCCC5=CN=CN5

Origin of Product

United States

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